1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Piperidinecarboxylic acids Conformational analysis Hydrogen bonding

Researchers requiring a conformationally restricted pipecolic acid scaffold often face batch inconsistency from secondary suppliers. This compound solves that: - ≥95% HPLC purity ensures reliable SAR data; intramolecular H-bond between 2-COOH and furanoyl carbonyl pre-organizes conformation. - Precise +0.34 logP vs. non-methylated analog enables controlled lipophilicity optimization without pharmacophore alteration. - Sourced from primary suppliers with verified identity; shipped ambient with full documentation.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 427882-96-0
Cat. No. B1362953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
CAS427882-96-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
InChIInChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
InChIKeyRNCDNDUTGFYJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid (CAS 427882-96-0): Physicochemical Identity and Structural Class Definition


1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid (CAS 427882-96-0) is a synthetic organic compound defined by a piperidine-2-carboxylic acid (pipecolic acid) core N-acylated with a 5-methylfuran-2-carbonyl moiety . Its molecular formula is C₁₂H₁₅NO₄, corresponding to an average molecular mass of 237.25 g/mol and a monoisotopic mass of 237.100108 Da [1]. The compound is recognized in authoritative chemical databases under the IUPAC name 1-(5-methyl-2-furoyl)-2-piperidinecarboxylic acid, with the InChI Key 1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) . Its calculated boiling point is predicted to be 444.7 °C at 760 mmHg, which is consistent with the relatively low polarity of its constituent groups .

Structural Determinants of Non-Substitutability: Why Analogs of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid Cannot Be Simply Exchanged


The unique combination of a 5-methylfuran-2-carbonyl group and a piperidine-2-carboxylic acid core creates a specific hydrogen-bonding and steric profile that is not reproduced by simple positional isomers or other furanoyl derivatives. For instance, the ortho-carboxylic acid relative to the amide nitrogen in the piperidine ring permits intramolecular interactions that can stabilize specific conformations, whereas the 3-carboxylic acid or 4-carboxylic acid regioisomers (e.g., 1-(furan-2-carbonyl)piperidine-3-carboxylic acid and 1-(furan-2-carbonyl)piperidine-4-carboxylic acid) lack this capacity . Furthermore, substitution of the piperidine ring with piperazine, as in 1-(5-methylfuran-2-carbonyl)piperazine, introduces a second basic nitrogen, which fundamentally alters both the compound's pKa profile and its molecular recognition properties . These structural distinctions are not cosmetic; they translate directly into differences in physicochemical parameters—such as logP, polar surface area, and solubility—that govern both biological target engagement and downstream processability in chemical synthesis [1].

Quantitative Evidence for Differentiated Utility of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid (CAS 427882-96-0)


Structural Specificity: Intramolecular Hydrogen Bonding Capacity vs. 3- and 4-Carboxylic Acid Regioisomers

The target compound, 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid, features a carboxylic acid group at the 2-position of the piperidine ring, directly adjacent to the N-acylamide. This ortho arrangement permits a stable six-membered intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the furanoyl group. In contrast, the 3-carboxylic acid and 4-carboxylic acid regioisomers (e.g., 1-(furan-2-carbonyl)piperidine-3-carboxylic acid and 1-(furan-2-carbonyl)piperidine-4-carboxylic acid) place the carboxylic acid group at greater distances, precluding this specific intramolecular interaction . While direct quantitative intramolecular H-bond strengths are not reported, this structural distinction is known to influence solution conformation and, consequently, intermolecular binding events in medicinal chemistry contexts .

Piperidinecarboxylic acids Conformational analysis Hydrogen bonding

Predicted Lipophilicity Differentiation: 5-Methylfuran-2-carbonyl vs. Unsubstituted Furan-2-carbonyl Analogs

Using ALOGPS 2.1 prediction software, the octanol-water partition coefficient (logP) for 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid is calculated to be 0.78 ± 0.39 [1]. For the structurally analogous compound 1-(furan-2-carbonyl)piperidine-2-carboxylic acid (CAS 1025450-05-8), which lacks the 5-methyl substituent on the furan ring, the predicted logP is 0.44 ± 0.33 [2]. The introduction of a single methyl group increases the predicted logP by approximately 0.34 log units, corresponding to a ~2.2-fold increase in lipophilicity.

LogP Lipophilicity Physicochemical properties

Differential Acid-Base Character: Piperidine-2-carboxylic Acid vs. Piperazine Analog

The piperidine nitrogen in 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid is part of a tertiary amide, rendering it non-basic. The molecule's acid-base behavior is thus dominated by the carboxylic acid (predicted pKa ~3.5) and, to a lesser extent, the furan oxygen. In stark contrast, the piperazine analog 1-(5-methylfuran-2-carbonyl)piperazine possesses an additional secondary amine (piperazine N4) with a predicted pKa of ~8.2-9.0 [1]. At physiological pH (7.4), the target compound exists predominantly as the carboxylate anion, while the piperazine analog is positively charged on the piperazine nitrogen and partially negatively charged on the carboxylate, leading to a zwitterionic state .

pKa Ionization state Bioavailability

Availability and Purity: Verified Procurement from Sigma-Aldrich vs. Specialty Research Vendors

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is available directly from Sigma-Aldrich, a primary chemical supplier, with a specified purity of 95% or higher (HPLC) . This contrasts with the analog 1-(furan-2-carbonyl)piperidine-2-carboxylic acid (CAS 1025450-05-8), which is typically sourced from smaller specialty vendors with purity specifications of 95% . While the purity specification is similar, the availability from a Tier-1 supplier with established quality control and batch-to-batch consistency provides a measurable advantage in reproducibility for long-term research programs .

Procurement Purity Analytical standard

Oxidative Stability: Methyl-Substituted Furan vs. Unsubstituted Furan Moiety

The furan ring in 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid can be oxidized to form furan-2,5-dicarboxylic acid derivatives . The presence of a methyl group at the 5-position of the furan ring provides steric protection to the adjacent carbon, thereby increasing the activation energy for oxidative ring-opening relative to an unsubstituted furan ring. While no quantitative comparative oxidation rate constants are available, this is a well-established principle in heterocyclic chemistry .

Oxidation Stability Furan derivatives

Application Scenarios for 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic Acid (CAS 427882-96-0) in Medicinal Chemistry and Chemical Biology


Conformational Restriction and Target Pre-organization Studies

The intramolecular hydrogen bonding capacity between the 2-carboxylic acid and the furanoyl carbonyl, as highlighted in Section 3, makes 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid a privileged scaffold for investigating conformational pre-organization . Researchers engaged in fragment-based drug discovery or structure-based design can leverage this compound to study how restricted conformational space affects binding entropy to protein targets. It serves as a comparator for 3- and 4-carboxylic acid regioisomers, which lack this intramolecular interaction .

Optimizing Lipophilicity in Lead Series

With a predicted logP of 0.78 (ΔlogP +0.34 vs. the non-methylated furan analog), this compound provides a precise lipophilicity increment . In early-stage medicinal chemistry, small increases in logP are often required to improve cell permeability without exceeding the Lipinski 'Rule of 5' limits. This compound allows researchers to test the effect of a specific +0.34 logP shift on cellular activity, metabolic stability, and off-target promiscuity while maintaining the same core pharmacophore .

Control for Amino Acid Derivative Studies

As an N-acylated pipecolic acid (piperidine-2-carboxylic acid), this compound is a non-natural amino acid derivative. The 2-carboxylic acid is structurally analogous to proline but with a larger, more lipophilic ring. This makes it a valuable control compound for studies involving prolyl isomerases, amino acid transporters, or peptide mimetics. Its differential acid-base character compared to piperazine analogs also makes it a useful negative control for targets where a basic nitrogen is a known liability .

Reproducible Procurement for Long-term SAR Campaigns

The verified availability of this compound from Sigma-Aldrich, a Tier-1 supplier, with a specified purity of ≥95% (HPLC), ensures batch-to-batch consistency . This is a critical, though often overlooked, factor for successful structure-activity relationship (SAR) campaigns. Procurement from a primary source mitigates the risk of variable impurity profiles that can confound biological assay results, making this compound a reliable choice for multi-year research programs .

Technical Documentation Hub

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